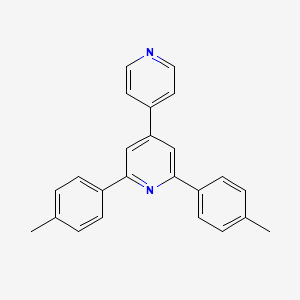

2,6-Di-p-tolyl-4,4'-bipyridine

Übersicht

Beschreibung

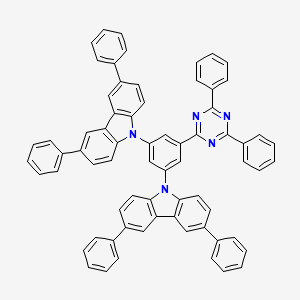

“2,6-Di-p-tolyl-4,4’-bipyridine” is a chemical compound with the molecular formula C24H20N2 . It is used in various scientific studies due to its unique structure and properties.

Synthesis Analysis

The synthesis of bipyridine compounds, such as “2,6-Di-p-tolyl-4,4’-bipyridine”, often involves methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, 2,2′,6,6′-tetramethyl-4,4′-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2 (PPh3)2, Et4NI, and zinc powder .Molecular Structure Analysis

The molecular structure of “2,6-Di-p-tolyl-4,4’-bipyridine” is characterized by two pyridine rings connected by a carbon-carbon bond . The computed anhydrate crystal energy landscapes suggest a different crystallization behavior of the two compounds .Chemical Reactions Analysis

Bipyridine compounds are known to strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . They are also used as starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .Wissenschaftliche Forschungsanwendungen

Multifunctional Chromic Materials

2,6-Di-p-tolyl-4,4'-bipyridine derivatives are used in creating multifunctional chromic materials. These derivatives exhibit interesting phenomena such as various types of chromism, primarily due to their redox activity and electrochromic aptitude. These materials are noted for their solvent-/medium- and environment-responsive characteristics (Papadakis, 2019).

Dye-Sensitized Solar Cells

These derivatives are integral in the development of heteroleptic sensitizers for thin-film dye-sensitized solar cells (DSCs). The introduction of certain groups extends the conjugation of the bipyridine donor ligand, increasing their molar extinction coefficient and solar light harvesting capacity. These sensitizers have shown high conversion efficiency and stability under light soaking (Kuang et al., 2006).

Synthesis and Computational Chemistry

The synthesis of certain compounds utilizing this compound has been explored, including their characterization through various techniques. These compounds also undergo computational studies, including non-linear optical properties and molecular docking analyses, indicating potential in fields like cancer research (Jayarajan et al., 2019).

Luminescent Lanthanide Compounds

These derivatives have been used in creating luminescent lanthanide compounds, valuable in biological sensing. They also exhibit unusual thermal and photochemical spin-state transitions in iron complexes (Halcrow, 2005).

Supramolecular Applications

The derivatives serve as building blocks for macromolecular and supramolecular applications. They are valued for their solubilizing properties, aiding in the creation of brominated bipyridines and terpyridines for various applications (Amb & Rasmussen, 2006).

Palladium(II) Derivatives and C(sp3)-H Activation

This compound derivatives have shown unique reactivity with palladium(II) derivatives, leading to selective C(sp3)-H vs. C(sp2)-H activation. This reactivity has potential applications in the field of organometallic chemistry (Stoccoro et al., 2003).

Copper-Based Dye Sensitized Solar Cells

These derivatives are used in copper(I) complexes for incorporation into copper-based dye-sensitized solar cells (DSCs), showing promise in photovoltaic performance and stability (Constable et al., 2009).

Zukünftige Richtungen

The future directions for “2,6-Di-p-tolyl-4,4’-bipyridine” could involve further exploration of its synthesis methods, understanding its characteristics, and investigating its applications in various fields such as catalysts, photosensitizers, and supramolecular architectures . Additionally, the development of novel and efficient methods for the synthesis of pyridine scaffolds with diverse functionalities and substituents remains an area of current interest .

Eigenschaften

IUPAC Name |

2,6-bis(4-methylphenyl)-4-pyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-17-3-7-20(8-4-17)23-15-22(19-11-13-25-14-12-19)16-24(26-23)21-9-5-18(2)6-10-21/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVASFZTYFAOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278243 | |

| Record name | 2,6-Bis(4-methylphenyl)-4,4′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-89-2 | |

| Record name | 2,6-Bis(4-methylphenyl)-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16208-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(4-methylphenyl)-4,4′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)

![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)

![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)

![Butyl[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3107674.png)

![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3107690.png)